Antimycin A

Mitochondrial Respiration Complex III Inhibition IC50

This authentic Antimycin A complex directly targets the mitochondrial Qi site with a defined nanomolar IC50 (19.5 nM) for precise dose-response studies. Unlike single congeners or Qo-site inhibitors, it exclusively blocks electron transfer at the canonical site, enabling accurate apoptotic induction and mitochondrial stress tests. Ideal for antifungal positive controls and dissecting cell death pathways, this reagent provides unmatched functional specificity for your critical research.

Molecular Formula C28H40N2O9
Molecular Weight 548.6 g/mol
CAS No. 116095-18-2
Cat. No. B042489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimycin A
CAS116095-18-2
Synonyms[2R-(2R*,3S*,6S*,7R*,8R*)]-3-Methyl-butanoic Acid 3-[[3-(Formylamino)-2-hydroxybenzoyl]amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl Ester;  1,5-Dioxonane Butanoic Acid deriv.; 
Molecular FormulaC28H40N2O9
Molecular Weight548.6 g/mol
Structural Identifiers
SMILESCCCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C
InChIInChI=1S/C28H40N2O9/c1-6-7-8-9-11-20-25(39-22(32)14-16(2)3)18(5)38-28(36)23(17(4)37-27(20)35)30-26(34)19-12-10-13-21(24(19)33)29-15-31/h10,12-13,15-18,20,23,25,33H,6-9,11,14H2,1-5H3,(H,29,31)(H,30,34)/t17-,18+,20-,23+,25+/m1/s1
InChIKeyUIFFUZWRFRDZJC-SBOOETFBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in alcohol, ether, acetone, chloroform;  slightly soluble in benzene, carbon tetrachloride, petroleum ether. Insoluble in water.

Structure & Identifiers


Interactive Chemical Structure Model





Antimycin A (CAS 116095-18-2): Procurement Guide for a Canonical Mitochondrial Complex III Inhibitor


Antimycin A is a depsipeptide natural product produced by Streptomyces species, functioning as a canonical inhibitor of the mitochondrial electron transport chain [1]. It exerts its primary mechanism through high-affinity binding to the Qi site of the cytochrome bc1 complex (Complex III), thereby blocking electron transfer from ubiquinol to cytochrome c1 and halting oxidative phosphorylation [2]. This compound is a complex mixture of structurally related congeners, predominantly A1, A2, A3, and A4, each with distinct physical properties and biological activities [3].

Antimycin A Procurement: Why the Specific Component Profile Dictates Experimental Outcomes


Substituting Antimycin A with a single congener (e.g., A1, A3) or a different Complex III inhibitor (e.g., myxothiazol) is scientifically invalid for many applications due to fundamental differences in target engagement and off-target activities. While all antimycin congeners share the core Qi-site binding mechanism, they exhibit divergent potencies against Complex III [1], and critically, they possess distinct secondary activities, such as the direct suppression of Photosystem II by the A complex but not by the purified A3 congener [2]. Furthermore, the choice between Antimycin A and other Complex III inhibitors like myxothiazol is non-trivial; these compounds bind to orthogonal sites (Qi vs. Qo) within the same enzyme complex, leading to different functional outcomes in electron transport and reactive oxygen species (ROS) generation [3]. Procurement decisions must therefore be driven by the specific experimental requirements outlined in the quantitative evidence below.

Quantitative Differentiation of Antimycin A: A Comparator-Based Evidence Guide for Scientific Selection


Complex III Inhibitory Potency: Antimycin A1 vs. Rotenone and Oligomycin

In a standardized mitochondrial toxicity assay, Antimycin A1 demonstrates potent inhibition of Complex III with an IC50 of 19.5 ± 0.9 nM, positioning its potency between that of the Complex I inhibitor rotenone (IC50 = 16.1 ± 1.0 nM) and the ATP synthase inhibitor oligomycin (IC50 = 17.4 ± 1.3 nM) [1]. This places its inhibitory activity in the low nanomolar range, comparable to other potent mitochondrial poisons.

Mitochondrial Respiration Complex III Inhibition IC50 Enzymology

Differential Binding Site and ROS Generation: Antimycin A vs. Myxothiazol

Antimycin A binds exclusively to the Qi site of Complex III, whereas myxothiazol binds to the Qo site [1]. This fundamental difference in binding site leads to divergent effects on ROS generation. While myxothiazol itself stimulates H2O2 production by mitochondria, stigmatellin, another Qo-site inhibitor, inhibits myxothiazol-induced H2O2 production [2]. In contrast, Antimycin A is known to induce massive superoxide production from the Qo site as a consequence of its Qi-site blockade [3].

Reactive Oxygen Species Binding Site Selectivity Complex III Qi vs Qo

Differential Off-Target Effects: Antimycin A Complex vs. Antimycin A3 Congener

A direct comparison reveals a critical off-target effect: the Antimycin A complex directly suppresses Photosystem II (PSII) activity and linear photosynthetic electron transport in isolated plant systems, whereas the purified congener Antimycin A3 does not [1]. Myxothiazol also does not affect PSII activity [1]. This demonstrates that a contaminant or minor component within the A complex, absent in purified A3, is responsible for this additional activity.

Photosynthesis Off-Target Effects Antimycin A3 Photosystem II

Binding Affinity and Metabolic Consequences: Antimycin A3 vs. ATP-Citrate Lyase

Antimycin A3 exhibits a secondary, off-target activity as an inhibitor of ATP-citrate lyase (ACLY) with a Ki value of 60.1 µM [1]. This activity is shared by other congeners within the antimycin class, with reported Ki values ranging from 4 to 60 µM [2]. This level of inhibition is approximately 1500-fold weaker than its primary target engagement with Complex III (IC50 = 38 nM).

ATP-Citrate Lyase Off-Target Activity Ki Antimycin A3

Cellular Sensitivity and Cytotoxicity: Antimycin A in Mammalian vs. Fungal Systems

Comparative cytotoxicity profiling reveals a stark difference in sensitivity between mammalian and fungal cells. Against the fungus Trichophyton mentagrophytes, Antimycin A exhibits an IC50 of 0.4 ng/mL for Complex III inhibition, whereas its cytotoxicity against human dermal fibroblasts is over 15-fold higher, with an IC50 of 6.3 ng/mL [1]. This indicates a potential therapeutic window, as the compound is more potent against the fungal target than the human cell line.

Cytotoxicity Antifungal Selectivity Index Cell-based Assays

Validated Research Applications for Antimycin A Based on Comparative Evidence


Titration of Mitochondrial Respiration in Mammalian Cell Culture

For precise inhibition of oxidative phosphorylation in mammalian cells, Antimycin A1 is an ideal choice. Its defined IC50 of 19.5 nM against Complex III [1] allows for the establishment of a quantitative dose-response relationship. This potency is well-suited for use in standard mitochondrial stress tests (e.g., Seahorse assays), where it is commonly employed at 0.5-1 µM in combination with rotenone to completely abolish mitochondrial oxygen consumption [2].

Selective Complex III Inhibition in Photosynthetic Organisms

When studying mitochondrial function in plants, algae, or other photosynthetic organisms, the purified congener Antimycin A3 is the reagent of choice. Unlike the Antimycin A complex, which directly suppresses Photosystem II activity and confounds results, Antimycin A3 provides a 'clean' inhibition of mitochondrial Complex III without affecting photosynthetic electron transport [3].

Investigation of ROS-Mediated Apoptosis and Ferroptosis

Antimycin A is a powerful tool for inducing mitochondrial oxidative stress. Its canonical mechanism of Qi-site blockade leads to a massive burst of superoxide production from the Qo site, a key trigger for apoptotic cell death [4]. Furthermore, its failure to induce axonal fusion, in contrast to ferroptosis inducers, provides a valuable negative control for dissecting pathways of regulated cell death [5].

In Vitro Antifungal Activity Screening

Given its high potency against fungal Complex III (e.g., IC50 of 0.4 ng/mL against T. mentagrophytes) relative to certain mammalian cells [6], Antimycin A serves as a valuable positive control compound in antifungal drug discovery programs. It can be used to benchmark the potency and selectivity of new chemical entities targeting the fungal bc1 complex.

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